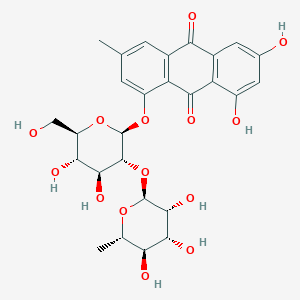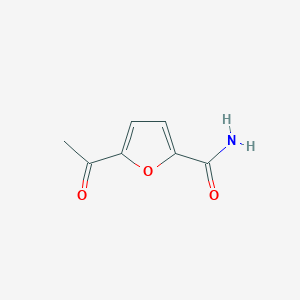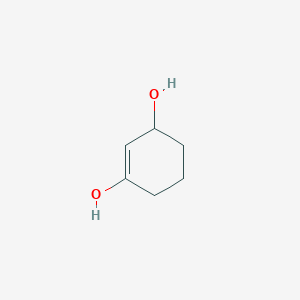
1-Cyclohexene-1,3-diol(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1,3-diol(9CI) is a cyclic organic compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is also known as 1,3-cyclohexanediol or 1,3-dihydroxycyclohexene.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1,3-diol(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile and forms covalent bonds with other molecules. It can also act as a chelating agent and bind to metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Cyclohexene-1,3-diol(9CI). However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclohexene-1,3-diol(9CI) in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one of the limitations is that it is not very stable and can decompose over time.
Direcciones Futuras
There are several future directions for research on 1-Cyclohexene-1,3-diol(9CI). One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential as an antimicrobial and antifungal agent. Further studies are also needed to understand its mechanism of action and its potential as a therapeutic agent.
In conclusion, 1-Cyclohexene-1,3-diol(9CI) is an important compound in scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Métodos De Síntesis
1-Cyclohexene-1,3-diol(9CI) can be synthesized by several methods. One of the most common methods is the reduction of 1,3-cyclohexanedione using sodium borohydride or lithium aluminum hydride. This reaction produces 1-Cyclohexene-1,3-diol(9CI) as a diastereomeric mixture of cis and trans isomers. The cis isomer is the major product.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1,3-diol(9CI) has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis. This compound is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propiedades
Número CAS |
134925-99-8 |
|---|---|
Nombre del producto |
1-Cyclohexene-1,3-diol(9CI) |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
cyclohexene-1,3-diol |
InChI |
InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h4-5,7-8H,1-3H2 |
Clave InChI |
FQIOIIHMJRLJNV-UHFFFAOYSA-N |
SMILES |
C1CC(C=C(C1)O)O |
SMILES canónico |
C1CC(C=C(C1)O)O |
Sinónimos |
1-Cyclohexene-1,3-diol(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



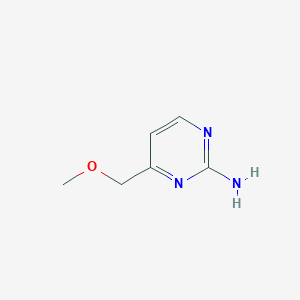
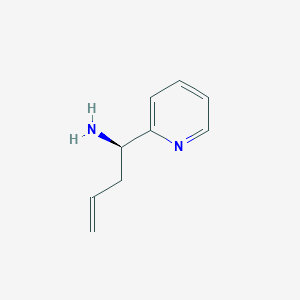
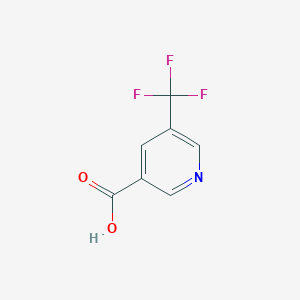
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
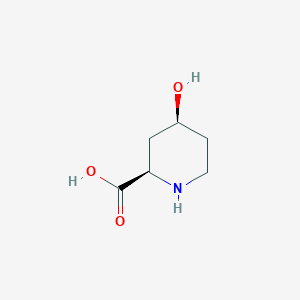
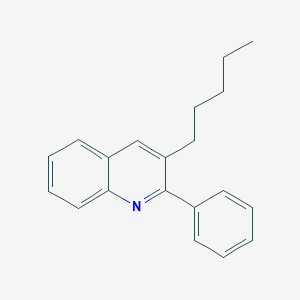
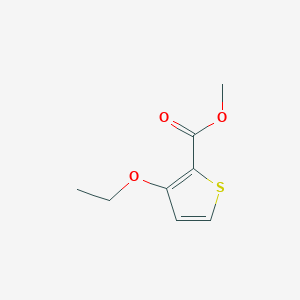
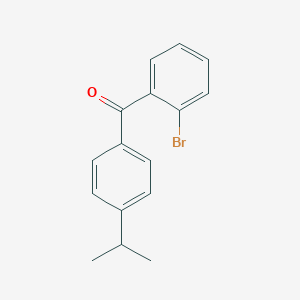
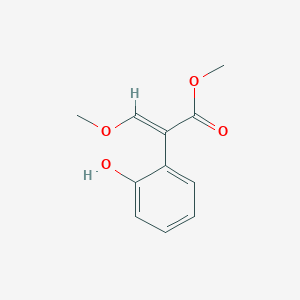
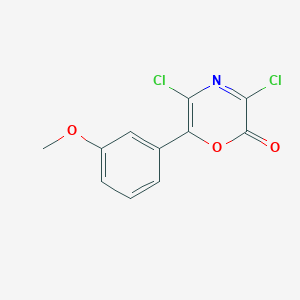
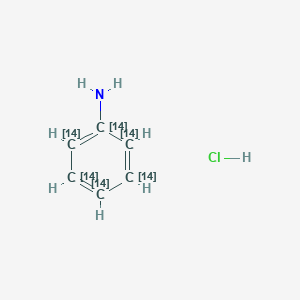
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
